![molecular formula C20H15Cl2NO6 B2881619 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate CAS No. 1105203-65-3](/img/structure/B2881619.png)
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups, including an isoxazole ring, a benzo[b][1,4]dioxin ring, and a dichlorophenoxy group. Isoxazoles are a type of azole with an oxygen atom next to the nitrogen. They are known for their diverse biological activity. The benzo[b][1,4]dioxin is a type of aromatic ether that also has biological activity . The dichlorophenoxy group is a type of phenoxy group, which is an ether that directly bonds to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The isoxazole ring and the benzo[b][1,4]dioxin ring would contribute to the rigidity of the molecule, while the dichlorophenoxy group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole and benzo[b][1,4]dioxin rings would likely make the compound relatively stable and rigid .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Novel isoxazole derivatives, including those related to the chemical structure , have been synthesized, demonstrating potential antimicrobial properties. These compounds, bearing biologically active pharmacophores like benzodioxane and peptide bonds, were tested for antimicrobial and antioxidant activities. Molecular docking studies were carried out with proteins such as Sortase A, characterizing some compounds as potentially antimicrobial agents. This indicates the compound's relevance in developing new antimicrobial strategies (Pothuri, Machiraju, & Rao, 2020).
Antioxidant Profile and Synthesis
The compound and its derivatives were investigated for their antioxidant profile, focusing on redox properties, the capacity to inhibit stimulated lipid peroxidation, reactivity towards tert-butoxyl radicals, the ability to catalyze hydrogen peroxide decomposition in the presence of glutathione, and the effect on stimulated peroxidation in liver microsomes. This research underlines the importance of the compound in understanding and potentially enhancing antioxidant defenses (Malmström, Jonsson, Cotgreave, Hammarström, Sjödin, & Engman, 2001).
Investigation of Physicochemical Properties
The synthesis and investigation of related compounds have also included physicochemical properties analyses, such as in vitro antioxidant activities, lipophilicity, and kinetic parameters of thermal degradation. These studies are crucial for understanding the compound's behavior in various environments and for potential applications in material science and drug formulation (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Novel Derivatives Synthesis
Research into the synthesis of potentially bioactive compounds from related structures has demonstrated the chemical's versatility in generating novel molecules with potential therapeutic applications. This includes the creation of derivatives with antimicrobial, anti-inflammatory, and antiseizure properties, highlighting the compound's role in drug discovery and development (Reddy & Rao, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO6/c21-13-2-4-16(15(22)8-13)27-11-20(24)28-10-14-9-18(29-23-14)12-1-3-17-19(7-12)26-6-5-25-17/h1-4,7-9H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHSKQZIVWFYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

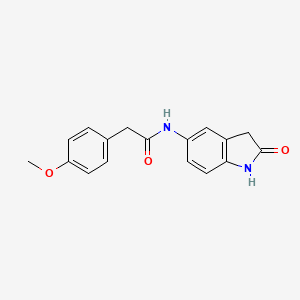
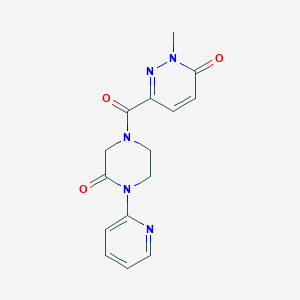


![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)
![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2881545.png)
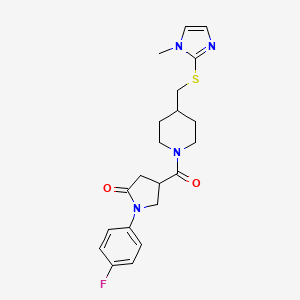
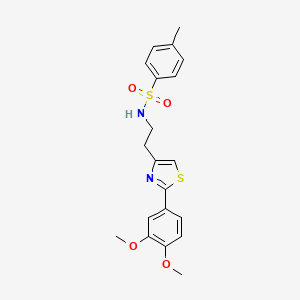
![3-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2881549.png)
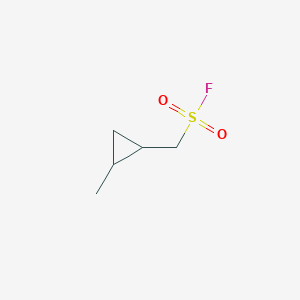
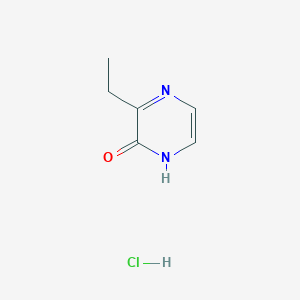

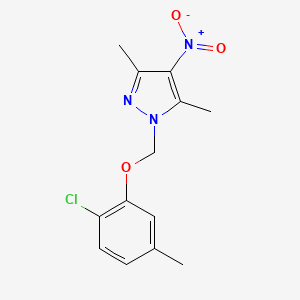
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)